molecular formula C11H5F3N4OS2 B295642 5-imino-6-(2-thienylmethylene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-imino-6-(2-thienylmethylene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B295642
M. Wt: 330.3 g/mol
InChI Key: OAGMNZMIPKQVRY-JYXXCXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-imino-6-(2-thienylmethylene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, commonly known as TFP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TFP has been shown to possess potent biological activities, making it a promising candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of TFP is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. TFP also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, TFP has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
TFP has been shown to exert a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). TFP has also been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, TFP has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of TFP is its potent biological activity, which makes it a promising candidate for the development of novel therapeutic agents. TFP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of TFP is its low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on TFP. One area of interest is the development of TFP-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of the potential use of TFP as an anti-cancer agent. Additionally, the development of more efficient synthesis methods for TFP may facilitate its use in a wide range of experimental conditions.

Synthesis Methods

The synthesis of TFP involves the condensation of 2-thienylmethylene hydrazine with trifluoroacetylacetone, followed by cyclization with sulfur and nitrogen nucleophiles. This reaction yields TFP as a yellow crystalline solid with a high degree of purity.

Scientific Research Applications

TFP has been extensively studied for its potential use as a therapeutic agent in various disease conditions. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities. TFP has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C11H5F3N4OS2

Molecular Weight

330.3 g/mol

IUPAC Name

(6Z)-5-imino-6-(thiophen-2-ylmethylidene)-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C11H5F3N4OS2/c12-11(13,14)9-17-18-7(15)6(4-5-2-1-3-20-5)8(19)16-10(18)21-9/h1-4,15H/b6-4-,15-7?

InChI Key

OAGMNZMIPKQVRY-JYXXCXAHSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F

SMILES

C1=CSC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F

Canonical SMILES

C1=CSC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F

Origin of Product

United States

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